2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxane ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane typically involves the cyclization of furfural derivatives with appropriate reagents. One common method is the reaction of furfural with glycerol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include moderate temperatures and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as cuprous oxide and N-iodosuccinimide can enhance the efficiency of the reaction . The process is optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the dioxane ring can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler compound with a furan ring and an aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group attached to the furan ring.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups on the furan ring.
Uniqueness
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its fused ring structure, which imparts distinct chemical properties
Properties
CAS No. |
1204-54-2 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
SJVWZQYXFRLYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.